

In-Depth Technical Guide: Mass Spectrometry Analysis of 2',3'-O-Isopropylideneadenosine-¹³C₅

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Compound of Interest

Compound Name: 2',3'-O-Isopropylideneadenosine-¹³C₅

Cat. No.: B15566178

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2',3'-O-Isopropylideneadenosine-¹³C₅, a critical isotopically labeled internal standard used in quantitative bioanalytical studies. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate its application in research and drug development.

Introduction

2',3'-O-Isopropylideneadenosine is a derivative of adenosine where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. The ¹³C₅-labeled version serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of adenosine and its analogs in complex biological matrices. Its identical physicochemical properties to the unlabeled analyte, coupled with a distinct mass shift, ensure accurate and precise quantification by correcting for matrix effects and variations in sample processing.

Physicochemical Properties and Mass Spectrometric Data

The incorporation of five ^{13}C atoms into the adenosine moiety of 2',3'-O-Isopropylideneadenosine results in a predictable mass shift, which is fundamental for its use as an internal standard.

Property	Unlabeled 2',3'-O-Isopropylideneadenosine	2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$ (Predicted)
Molecular Formula	$\text{C}_{13}\text{H}_{17}\text{N}_5\text{O}_4$	$\text{C}_8^{13}\text{C}_5\text{H}_{17}\text{N}_5\text{O}_4$
Monoisotopic Mass	307.1284 g/mol	312.1452 g/mol
$[\text{M}+\text{H}]^+$ (m/z)	308.1357	313.1525

Predicted Mass Spectra and Fragmentation Patterns

The mass spectrum of 2',3'-O-Isopropylideneadenosine is characterized by specific fragmentation patterns. For the $^{13}\text{C}_5$ -labeled analog, these fragments will exhibit a +5 Da mass shift, assuming the ^{13}C atoms are within the adenine base.

Predicted Key Fragment Ions

Fragment Ion	Description	Unlabeled m/z	$^{13}\text{C}_5$ -labeled m/z (Predicted)
$[\text{M}+\text{H}]^+$	Protonated molecular ion	308.1	313.2
$[\text{M}+\text{H} - \text{C}_3\text{H}_6\text{O}]^+$	Loss of the isopropylidene group as acetone	250.1	255.1
$[\text{Adenine}+\text{H}]^+$	Protonated adenine base	136.1	141.1
$[\text{Ribose fragment}]^+$	Fragment of the protected ribose	173.1	173.1

Note: The predicted m/z values are based on the most common fragmentation pathways. Actual observed fragments may vary depending on the specific instrumentation and conditions

used.

Experimental Protocols

A robust and reliable LC-MS/MS method is crucial for the accurate quantification of 2',3'-O-Isopropylideneadenosine and its unlabeled counterpart.

Sample Preparation

Given that adenosine and its derivatives are often analyzed in biological matrices such as plasma or cell lysates, a thorough sample preparation is necessary to remove interfering substances.

Protocol: Protein Precipitation

- To 100 μL of biological sample (e.g., plasma, cell lysate), add 300 μL of ice-cold acetonitrile containing the internal standard, 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$, at a known concentration.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry (MS) Conditions

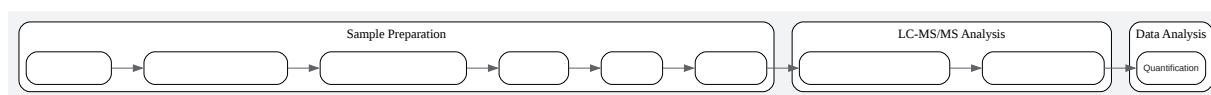
Parameter	Recommended Conditions
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr

Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
2',3'-O-Isopropylideneadenosine	308.1	136.1	20
2',3'-O-Isopropylideneadenosine- ¹³ C ₅	313.2	141.1	20

Visualizations

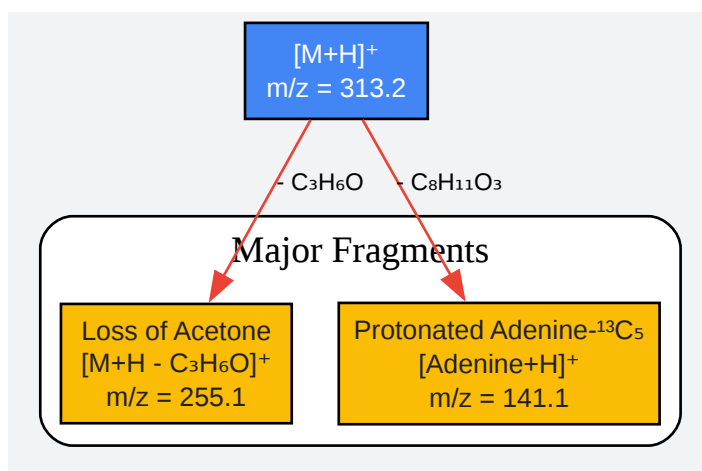
Experimental Workflow



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Caption: LC-MS/MS workflow for the analysis of 2',3'-O-Isopropylideneadenosine.

Predicted Fragmentation Pathway



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Caption: Predicted fragmentation of 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of 2',3'-O-Isopropylideneadenosine- $^{13}\text{C}_5$. The detailed protocols and predicted fragmentation data serve as a valuable resource for researchers and scientists in the fields of pharmacology, metabolomics, and drug development. The use of this stable isotope-labeled internal standard is paramount for achieving high-quality, reproducible, and accurate quantitative results in complex biological matrices.

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